2-(1H-indol-1-yl)acetohydrazide
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Overview
Description
2-(1H-indol-1-yl)acetohydrazide is a chemical compound with the molecular formula C10H11N3O It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds
Mechanism of Action
Target of Action
Indole derivatives, which include 2-(1h-indol-1-yl)acetohydrazide, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
It has been reported that this compound and similar compounds behave as inhibitors, forming a protective film on surfaces through physisorption . This suggests that this compound may interact with its targets to form a protective layer, thereby inhibiting certain processes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
It has been reported that this compound and similar compounds can form a protective film on surfaces, suggesting that they may have a protective effect at the molecular and cellular level .
Action Environment
It has been reported that this compound can act as a corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution . This suggests that the action of this compound may be influenced by the chemical environment.
Preparation Methods
The synthesis of 2-(1H-indol-1-yl)acetohydrazide typically involves the reaction of indole derivatives with hydrazine derivatives. One common method involves the reaction of indole-3-acetic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1H-indol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-indol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-(1H-indol-1-yl)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth. What makes this compound unique is its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
: Matrix Scientific : Springer : RSC Advances : Future Journal of Pharmaceutical Sciences
Properties
IUPAC Name |
2-indol-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-6H,7,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQJKVSNQPVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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